molecular formula C20H18N2O5S2 B2566757 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2210141-74-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide

Cat. No. B2566757
CAS RN: 2210141-74-3
M. Wt: 430.49
InChI Key: OYQDJPCWSOEIQO-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
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Scientific Research Applications

Identification and Analysis

One significant application of compounds structurally related to N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is in the identification and forensic analysis of novel psychoactive substances (NPS). Lum et al. (2020) detailed the identification of NBOH analogues, which are structurally related compounds, using gas chromatography-mass spectrometry (GC-MS) with chemical derivatization. This process addresses the challenges posed by the thermolabile nature of these substances and their low concentration levels, offering a reliable method for forensic analysis (Lum, Brettell, Brophy, & Hibbert, 2020).

Synthesis and Characterization

Research on the synthesis and characterization of related complex molecules can also shed light on the broader applications of this compound. For instance, Ross et al. (1996) investigated the synthesis of μ-{N,N'-bis[trans-5-(methoxymethyl)-2-phenyl-1,3-dioxan-5-yl]ethanediamide­(2-)}bis­(triphenyltin), highlighting the intricate process of synthesizing complex organometallic compounds and their potential applications in various fields of chemistry and materials science (Ross, Wardell, Low, & Ferguson, 1996).

Photophysical Properties

Kim et al. (2021) explored the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, illustrating how structural modifications, like those related to this compound, can influence luminescence properties. This research underscores the importance of structural analysis in developing materials with specific photophysical characteristics, which could be pivotal in the development of new optical devices or sensors (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Conversion Processes

The conversion of benzoic acids into salicylic acids via copper-mediated hydroxylation processes, as studied by Reinaud, Capdevielle, and Maumy (1990), represents another application avenue. While not directly related to this compound, this research demonstrates the potential for complex organic transformations that could be applicable to modifying or improving the synthesis of similar compounds (Reinaud, Capdevielle, & Maumy, 1990).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-13(16-5-6-18(29-16)17-2-1-7-28-17)10-22-20(25)19(24)21-9-12-3-4-14-15(8-12)27-11-26-14/h1-8,13,23H,9-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQDJPCWSOEIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.